2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 730976-49-5
VCID: VC3420368
InChI: InChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17)
SMILES: CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one

CAS No.: 730976-49-5

Cat. No.: VC3420368

Molecular Formula: C13H17N3O3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one - 730976-49-5

Specification

CAS No. 730976-49-5
Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
IUPAC Name 2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17)
Standard InChI Key SEXRDGFJSQWDRA-UHFFFAOYSA-N
SMILES CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC
Canonical SMILES CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC

Introduction

Chemical Properties and Structure

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is uniquely identified by its CAS number 730976-49-5 and represents a specific member of the quinazoline family with distinct structural characteristics . The compound's IUPAC name, 2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one, provides a systematic description of its chemical structure and functional groups .

The molecular structure features a quinazoline core with strategic substitutions that potentially influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 6 and 7 of the quinazoline ring may enhance lipophilicity and membrane permeability, while the ethylamino methyl group at position 2 introduces a basic nitrogen that could participate in hydrogen bonding interactions with biological targets.

Table 1: Chemical Identifiers and Properties of 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one

PropertyValue
CAS Number730976-49-5
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
IUPAC Name2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one
Standard InChIInChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17)
Standard InChIKeySEXRDGFJSQWDRA-UHFFFAOYSA-N
SMILESCCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC
PubChem Compound ID135501961
Physical AppearancePowder

The compound's structural characteristics can be represented through various chemical notations, including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), which provide standardized methods for encoding chemical structures in computer-readable formats . These identifiers are valuable for database searches and chemical information retrieval in research contexts.

From a physicochemical perspective, 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one appears as a powder at room temperature . The presence of both hydrophilic (carbonyl, amino groups) and hydrophobic (methoxy, ethyl groups) moieties in its structure suggests moderate solubility properties, which could influence its formulation and bioavailability in potential pharmaceutical applications.

Safety ParameterDetails
Signal WordWarning
Hazard StatementsH302-H312-H315-H319-H332-H335
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501
Storage ConditionsRoom Temperature
Research DesignationFor research use only; Not for human or veterinary use

The hazard statements associated with this compound indicate that it may be:

  • Harmful if swallowed (H302)

  • Harmful in contact with skin (H312)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)

These hazards necessitate appropriate safety measures, including:

  • Use of personal protective equipment (PPE) such as gloves, laboratory coats, and eye protection

  • Working in well-ventilated areas or under fume hoods to minimize inhalation risks

  • Avoiding skin contact and practicing good laboratory hygiene

  • Proper storage in sealed containers at room temperature

  • Adherence to institutional guidelines for chemical waste disposal

The precautionary statements provide detailed guidance on handling procedures, response actions in case of exposure, storage requirements, and disposal considerations . Researchers working with this compound should consult the complete Safety Data Sheet (SDS) provided by the supplier and follow institutional safety protocols.

Research Applications and Future Directions

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one, with its quinazoline scaffold and specific functional groups, presents several potential applications in research and drug discovery contexts. Based on the known utility of related quinazoline derivatives, this compound may serve valuable roles in various research areas.

Structure-Activity Relationship Studies

One of the primary research applications for this compound could be in structure-activity relationship (SAR) studies exploring how structural modifications to the quinazoline core affect biological activity. The presence of methoxy groups at positions 6 and 7, along with the ethylamino methyl substituent at position 2, provides multiple sites for potential derivatization and optimization . Such studies could yield insights into the structural requirements for specific biological activities and guide the development of more potent and selective compounds.

Medicinal Chemistry and Drug Discovery

The quinazoline scaffold forms the core of several approved drugs, particularly in oncology, suggesting potential applications for 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one in drug discovery programs . This compound could serve as a starting point for developing new therapeutic agents targeting various disease areas, including cancer, inflammatory conditions, and infectious diseases. The compound's structural features may be optimized through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.

Chemical Biology Tools

In chemical biology research, 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one could be utilized as a molecular probe to study biological systems and elucidate mechanisms of action. If found to interact with specific biological targets, derivatives of this compound could be developed as tool compounds for investigating biological pathways and validating therapeutic targets.

Pharmaceutical Development

As quinazoline derivatives are used in the manufacture of active pharmaceutical ingredients (APIs) for various conditions, including cancer, infections, neurodegenerative diseases, and cardiovascular disorders, 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one may contribute to this field through further development and optimization . Research could focus on enhancing its drug-like properties, improving its pharmacokinetic profile, and addressing potential toxicity concerns.

Future research directions may include:

  • Comprehensive evaluation of the compound's biological activities across multiple disease models

  • Development of synthetic methodologies for more efficient production and derivatization

  • Investigation of specific molecular targets and mechanisms of action

  • Structure-based design of optimized derivatives with enhanced properties

  • Exploration of potential synergistic effects in combination with established therapeutic agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator